L-Serine (2,3,3-D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine (2,3,3-D3) is a deuterium-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic functions. The deuterium labeling at the 2, 3, and 3 positions makes it particularly useful in nuclear magnetic resonance (NMR) studies to investigate the structure, dynamics, and interactions of biological macromolecules .
Mechanism of Action
Target of Action
L-Serine (2,3,3-D3) is a deuterium-labeled form of L-Serine , a non-essential amino acid that plays a central role in cellular proliferation . It primarily targets glycine receptors and PPAR-γ . These targets are crucial in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Mode of Action
L-Serine (2,3,3-D3) interacts with its targets by activating glycine receptors and upregulating PPAR-γ . This activation and upregulation result in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Biochemical Pathways
L-Serine is synthesized via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It serves as a precursor for the synthesis of the amino acids glycine and cysteine . L-Serine also contributes to the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
L-Serine (2,3,3-D3) has been shown to have neuroprotective effects . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Action Environment
The sensitivity of cells to L-Serine (2,3,3-D3) can be influenced by the presence of other metabolites in the environment . For example, cells grown in a medium containing physiological levels of metabolites are less sensitive to serine/glycine depletion . This suggests that the action, efficacy, and stability of L-Serine (2,3,3-D3) can be influenced by the environmental context, including the presence of other metabolites.
Biochemical Analysis
Biochemical Properties
L-Serine (2,3,3-D3) is involved in various biochemical reactions. It interacts with enzymes such as 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase in the cytosolic “phosphorylated pathway” which regulates de novo biosynthesis of L-serine .
Cellular Effects
L-Serine (2,3,3-D3) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Serine (2,3,3-D3) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
L-Serine (2,3,3-D3) is involved in the metabolic pathways that employ 3-phosphoglycerate generated by glycolysis . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine (2,3,3-D3) can be synthesized through the deuteration of L-Serine. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of L-Serine (2,3,3-D3) involves the large-scale deuteration of L-Serine using deuterium oxide. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: L-Serine (2,3,3-D3) undergoes various chemical reactions, including:
Oxidation: L-Serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form serinol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various substituted serine derivatives depending on the reagents used
Scientific Research Applications
L-Serine (2,3,3-D3) has a wide range of scientific research applications, including:
Chemistry: Used in NMR studies to investigate the structure and dynamics of proteins and other macromolecules.
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Medicine: Used in research on neurological diseases and metabolic disorders.
Industry: Employed in the development of pharmaceuticals and as a tracer in metabolic studies
Comparison with Similar Compounds
L-Serine (2,3,3-D3) can be compared with other deuterium-labeled amino acids and non-labeled L-Serine:
L-Serine: The non-labeled form, which is widely used in protein synthesis and metabolic studies.
D-Serine: An enantiomer of L-Serine, involved in neurotransmission and neuroprotection.
DL-Serine (2,3,3-D3): A racemic mixture of D-Serine and L-Serine, used in various biochemical studies .
Uniqueness: The deuterium labeling in L-Serine (2,3,3-D3) provides unique advantages in NMR studies, allowing for detailed analysis of molecular interactions and dynamics that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-RBXBQAPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.